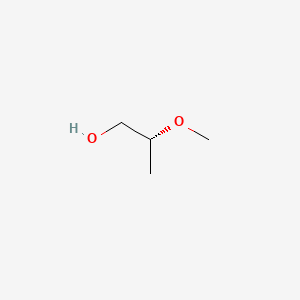

(R)-2-甲氧基丙醇

描述

Synthesis Analysis

The synthesis of chiral compounds related to "(R)-2-Methoxypropan-1-ol" often involves asymmetric catalysis or biocatalytic methods. For instance, the asymmetric synthesis of 3-aryl-2-nitropropanols, which are structurally related to "(R)-2-Methoxypropan-1-ol", has been achieved using baker's yeast mediated reduction and lipase kinetic resolution, leading to moderate to good enantiomeric excess (ee) . Additionally, the asymmetric autocatalysis of (R)-1-phenylpropan-1-ol, a compound with a similar chiral center, has been reported with the addition of diethylzinc to benzaldehyde mediated by a catalytic amount of various amines, achieving up to 49.2% ee .

Molecular Structure Analysis

The molecular structure of compounds similar to "(R)-2-Methoxypropan-1-ol" has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a complex molecule containing an (R)-1-(methoxycarbonyl)ethyl group has been elucidated, revealing the influence of steric repulsion on the molecular conformation and its implications for asymmetric catalysis .

Chemical Reactions Analysis

The chemical reactivity of compounds analogous to "(R)-2-Methoxypropan-1-ol" has been explored in various contexts. The hydrocarbonylation of prop-2-ene-1-ol, a reaction that could be related to the transformation of "(R)-2-Methoxypropan-1-ol", has been catalyzed by rhodium triethylphosphine complexes, leading to products such as butane-1,4-diol and 2-methylpropan-1-ol . Moreover, the synthesis and adrenolytic activity of enantiomers of a compound containing a 2-methoxyphenoxyethyl group have been investigated, demonstrating significant biological activities .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "(R)-2-Methoxypropan-1-ol", they do provide information on related compounds. For instance, the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid has been achieved, which is relevant for the synthesis of optically active amino acids . The physical properties such as melting point, solubility, and phase behavior can be inferred from these studies to provide insights into the properties of "(R)-2-Methoxypropan-1-ol".

科学研究应用

工业应用: (R)-2-甲氧基丙醇是丙二醇甲醚(PGME)制造过程中的副产品。它可在工业应用中找到,如油漆、溶剂、清漆、染料、墨水、粘合剂,以及作为清洁配方和化学合成中间体的成分。它也被指出是化妆品中的杂质,尽管在这些产品中使用被禁止(Kilanowicz-Sapota & Klimczak, 2021)。

化学合成: 该化合物已被用于合成各种化学品。例如,它参与合成2-氨基-3-芳基丙醇和1-(2,3-二氨基丙基)-1,2,3-三唑,这些化合物对疟原虫属寄生虫菌株表现出中等抗疟活性(D’hooghe等人,2011)。

催化应用: 它已被用于由铑三乙基膦配合物催化的羰基化反应中,以产生丁二醇和2-甲基丙醇等化合物。这个过程涉及各种步骤,包括互变异构和氢化(Simpson et al., 1996)。

分析化学: 在分析化学中,它已被用于液相色谱-串联质谱方法中,用于氨基丙醇衍生物的定量,有助于药代动力学研究(Walczak, 2014)。

构象研究: 使用从头算方法理论预测了相关化合物2-甲氧基丙醛的旋转轮廓,表明其在手性醛的构象分析中的相关性(Frenking et al., 1993)。

安全和危害

The safety information for “®-2-Methoxypropan-1-ol” includes several hazard statements: H315, H319, H335 . The precautionary statement is P261 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

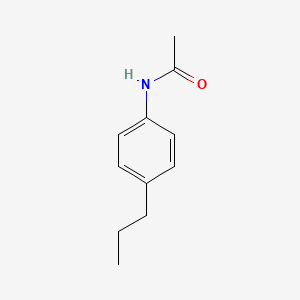

IUPAC Name |

(2R)-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTFFPATQICAQN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369954 | |

| Record name | (R)-2-Methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Methoxypropan-1-ol | |

CAS RN |

6131-59-5 | |

| Record name | 2-Methoxy-1-propanol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-methoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-1-PROPANOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBP4G166FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)

![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)